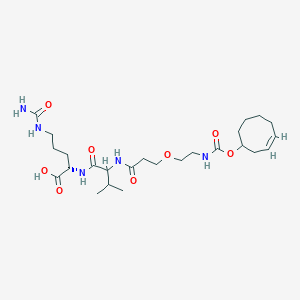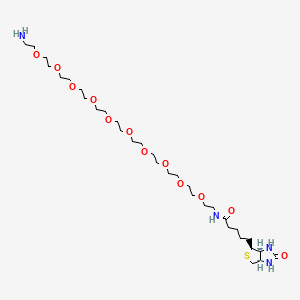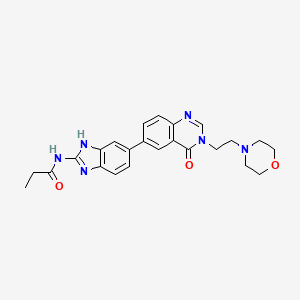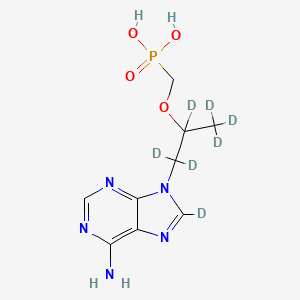
Acrivastine-d8
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acrivastine-d8 is a deuterated form of acrivastine, an antihistamine agent used for the symptomatic relief of seasonal allergic rhinitis such as sneezing, rhinorrhea, pruritus, lacrimation, and nasal congestion . As a triprolidine analog, acrivastine functions by blocking the action of histamine at the H1 receptor, thereby preventing the symptoms associated with histamine release .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of acrivastine involves a palladium-catalyzed coupling reaction. The process begins with p-methyl benzoyl hydrazone and alpha-halogenated pyridine as raw materials . The reaction conditions are mild, and the method avoids the use of dangerous reagents like butyl lithium, making it safer for industrial production . The reaction is efficient, with a short time requirement and high yield .
Industrial Production Methods
In industrial settings, acrivastine is often produced in combination with pseudoephedrine to create sustained-release tablets. The process involves mixing the active components with fillers and framework materials, followed by granulation, drying, and compression into tablets . This method ensures a long duration of action, slow release, and minimal adverse reactions .
化学反应分析
Types of Reactions
Acrivastine undergoes various chemical reactions, including:
Oxidation: Acrivastine can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert acrivastine into its reduced forms.
Substitution: Acrivastine can undergo substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of acrivastine, such as oxides, reduced forms, and substituted compounds .
科学研究应用
Acrivastine-d8 has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to study the behavior of acrivastine under different conditions.
Biology: Employed in biological studies to understand its interaction with histamine receptors.
Medicine: Investigated for its efficacy in treating allergic conditions and its pharmacokinetics.
Industry: Utilized in the development of sustained-release formulations for better therapeutic outcomes
作用机制
Acrivastine-d8 exerts its effects by blocking the H1 receptor, preventing histamine from binding and causing allergic symptoms . This action inhibits pruritis, vasodilation, hypotension, edema, bronchoconstriction, and tachycardia . The molecular target is the histamine H1 receptor, and the pathway involves the inhibition of histamine-mediated responses .
相似化合物的比较
Similar Compounds
Cetirizine: Another second-generation antihistamine with a longer duration of action.
Loratadine: Known for its non-sedating properties and once-daily dosing.
Diphenhydramine: A first-generation antihistamine with sedative effects
Uniqueness
Acrivastine-d8 is unique due to its rapid onset of action and low sedative potential. Unlike cetirizine or loratadine, which are taken once daily, acrivastine can be taken up to three times a day, providing flexibility in dosing .
属性
分子式 |
C22H24N2O2 |
|---|---|
分子量 |
356.5 g/mol |
IUPAC 名称 |
(E)-3-[6-[(E)-1-(4-methylphenyl)-3-(2,2,3,3,4,4,5,5-octadeuteriopyrrolidin-1-yl)prop-1-enyl]pyridin-2-yl]prop-2-enoic acid |
InChI |
InChI=1S/C22H24N2O2/c1-17-7-9-18(10-8-17)20(13-16-24-14-2-3-15-24)21-6-4-5-19(23-21)11-12-22(25)26/h4-13H,2-3,14-16H2,1H3,(H,25,26)/b12-11+,20-13+/i2D2,3D2,14D2,15D2 |
InChI 键 |
PWACSDKDOHSSQD-FLUHWMMLSA-N |
手性 SMILES |
[2H]C1(C(C(N(C1([2H])[2H])C/C=C(\C2=CC=C(C=C2)C)/C3=CC=CC(=N3)/C=C/C(=O)O)([2H])[2H])([2H])[2H])[2H] |
规范 SMILES |
CC1=CC=C(C=C1)C(=CCN2CCCC2)C3=CC=CC(=N3)C=CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![alpha-[4-(2-Dimethylaminoethoxy)phenyl]stilbene-d6](/img/structure/B12419186.png)


![[4-[(E)-2-(3-fluoro-5-hydroxyphenyl)ethenyl]phenyl] acetate](/img/structure/B12419205.png)






![[[(2R,3S,4R,5R)-3,4-dihydroxy-5-[(4Z)-4-[(4-iodophenyl)methoxyimino]-3-methyl-2-oxopyrimidin-1-yl]oxolan-2-yl]methoxy-hydroxyphosphoryl]methylphosphonic acid](/img/structure/B12419253.png)



